molecular formula C10H11N3O2 B12804477 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- CAS No. 23279-81-4

1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-

Cat. No.: B12804477
CAS No.: 23279-81-4
M. Wt: 205.21 g/mol
InChI Key: XFDFUCJMZJILRD-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is a heterocyclic compound with a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylamino group enhances its reactivity and potential for forming derivatives with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which is then cyclized to phthalazinone. The hydroxyethylamino group is introduced through a nucleophilic substitution reaction using 2-chloroethanol under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

    Phthalazinone: The parent compound without the hydroxyethylamino group.

    Hydroxyethylphthalazinone: A derivative with a hydroxyl group instead of the hydroxyethylamino group.

    Aminophthalazinone: A derivative with an amino group instead of the hydroxyethylamino group.

Uniqueness: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is unique due to the presence of both the phthalazinone core and the hydroxyethylamino group. This combination enhances its reactivity and potential for forming diverse derivatives with specific biological activities. The hydroxyethylamino group also provides additional sites for functionalization, making it a versatile compound for various applications .

Properties

CAS No.

23279-81-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C10H11N3O2/c14-6-5-11-9-7-3-1-2-4-8(7)10(15)13-12-9/h1-4,14H,5-6H2,(H,11,12)(H,13,15)

InChI Key

XFDFUCJMZJILRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2NCCO

Origin of Product

United States

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